3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Overview
Description
. This compound is part of a broader class of nitrogen-containing heterocyclic compounds known for their diverse biological properties.
Mechanism of Action
Target of Action
The primary targets of the compound “3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It has been observed that one of the compounds induced a conformational remodeling of the binding site where the primary binding pocket opens up onto a ligand-able secondary pocket that may be exploited to increase potency .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. As research progresses, we will gain a better understanding of how this compound interacts with various biochemical pathways .
Pharmacokinetics
It is known that the compound is a powder at room temperature, which could potentially influence its absorption and distribution
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other compounds. For instance, the compound is stable at room temperature . .
Biochemical Analysis
Biochemical Properties
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific active sites of enzymes, thereby modulating their activity. For instance, it interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the overall metabolic state of cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization under acidic conditions. Subsequent steps may include alkylation and esterification reactions to introduce the ethyl and amino groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinazolines.
Scientific Research Applications
This compound has shown promise in several scientific research applications, including:
Medicinal Chemistry: Potential antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic properties.
Biology: Studying the biological pathways and molecular targets affected by quinazoline derivatives.
Industry: Use in the development of new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Quinazoline derivatives: Other quinazoline-based compounds with similar biological activities.
Hybrid molecules: Compounds containing quinazoline moieties combined with other bioactive groups.
Uniqueness: 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid stands out due to its specific structural features and the presence of the ethyl and amino groups, which may contribute to its unique biological properties.
Properties
IUPAC Name |
3-[ethyl-[(8-methyl-4-oxo-3H-quinazolin-2-yl)methyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-18(8-7-13(19)20)9-12-16-14-10(2)5-4-6-11(14)15(21)17-12/h4-6H,3,7-9H2,1-2H3,(H,19,20)(H,16,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCOPPWPZCKEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)CC1=NC2=C(C=CC=C2C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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